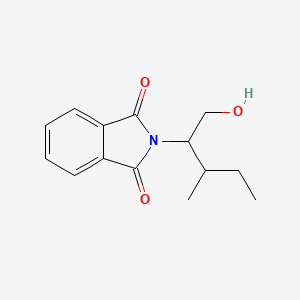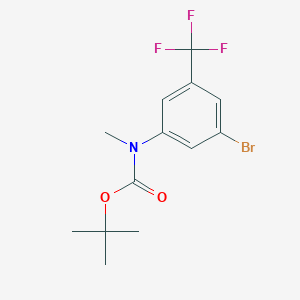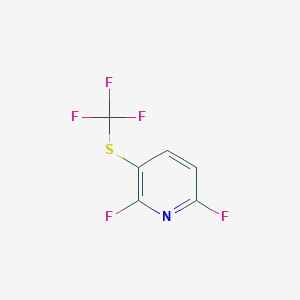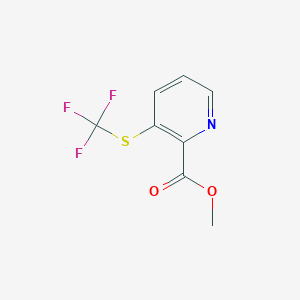
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% (2-HMBI) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 116-118°C and a boiling point of 253-255°C. It is soluble in water, methanol, ethanol, and diethyl ether and insoluble in chloroform and hydrocarbons. 2-HMBI has been used in a variety of biochemical and physiological studies due to its unique properties.
Mechanism of Action
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% is an inhibitor of the enzyme phospholipase A2 (PLA2). PLA2 is an enzyme that catalyzes the hydrolysis of phospholipids into fatty acids and lysophospholipids. 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% binds to the active site of PLA2, blocking the enzyme from catalyzing its reaction. This inhibition of PLA2 can be used to study the effects of different environmental conditions on the activity of the enzyme.
Biochemical and Physiological Effects
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme phospholipase A2, which can lead to decreased levels of lysophospholipids in the body. Additionally, 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in treating a variety of diseases.
Advantages and Limitations for Lab Experiments
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 116-118°C and a boiling point of 253-255°C. Additionally, it is soluble in water, methanol, ethanol, and diethyl ether, making it easy to work with in the lab. However, 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% also has some limitations. It is insoluble in chloroform and hydrocarbons, making it difficult to use in certain experiments. Additionally, it is a relatively expensive compound, making it cost-prohibitive for some experiments.
Future Directions
The future of 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% in scientific research and laboratory experiments is an exciting one. There is potential for further exploration of its effects on enzyme kinetics, protein folding, and drug design. Additionally, its anti-inflammatory and antioxidant properties could be explored further in the development of new drugs and treatments for a variety of diseases. Additionally, further research could be conducted on the effects of different environmental conditions on the activity of PLA2, as well as on the effects of different inhibitors on the activity of PLA2. Finally, new methods of synthesis for 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% could be explored, which could lead to lower costs and improved yields.
Synthesis Methods
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% can be synthesized in a variety of ways. The most common method is the reaction of 1-hydroxy-2-methylbutyl isoindole-1,3-dione (1-HMBI) with sodium hydroxide in ethanol. This reaction yields a white precipitate of 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97%, which can be filtered and dried. Other methods of synthesis include the reaction of 1-HMBI with sodium ethoxide in ethanol, the reaction of 1-HMBI with sodium hydroxide in methanol, and the reaction of 1-HMBI with sodium hydride in ethanol.
Scientific Research Applications
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% has been used in a variety of scientific research applications, including in the study of enzyme kinetics, protein folding, and drug design. It has been used as a model compound to study the effects of pH and temperature on enzyme-catalyzed reactions, as well as to study the effects of inhibitors on enzyme-catalyzed reactions. 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% has also been used in the study of protein folding, as it can be used to examine the effects of different environmental conditions on the folding of proteins. Additionally, 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% has been used in drug design, as it can be used to study the effects of different drugs on the binding of target proteins.
properties
IUPAC Name |
2-(1-hydroxy-3-methylpentan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-9(2)12(8-16)15-13(17)10-6-4-5-7-11(10)14(15)18/h4-7,9,12,16H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNQKOOQZZKVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)

![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)

![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)

![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)




